molecular formula C28H29ClN4O2 B10787716 Ro 32-0432 hydrochloride

Ro 32-0432 hydrochloride

Cat. No.: B10787716
M. Wt: 489.0 g/mol
InChI Key: HSPRASOZRZDELU-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 32-0432 hydrochloride is a selective cell-permeable protein kinase C inhibitor. It displays a high degree of selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II over protein kinase C epsilon. This compound is known for its ability to prevent T-cell-driven chronic inflammatory responses in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 32-0432 hydrochloride involves multiple steps, starting with the preparation of the core bisindolylmaleimide structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ro 32-0432 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Ro 32-0432 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Ro 32-0432 hydrochloride exerts its effects by selectively inhibiting protein kinase C isoforms. It binds to the ATP-binding site of protein kinase C, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts protein kinase C-mediated signaling pathways, leading to reduced T-cell activation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ro 32-0432 hydrochloride is unique due to its high selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II over protein kinase C epsilon. This selectivity makes it a valuable tool for studying specific protein kinase C-mediated signaling pathways and for potential therapeutic applications in diseases involving chronic inflammation .

Properties

IUPAC Name

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPRASOZRZDELU-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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